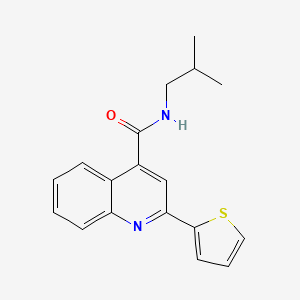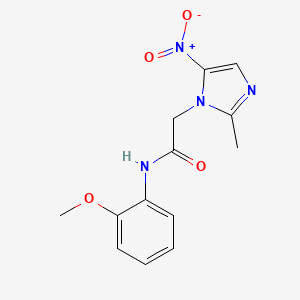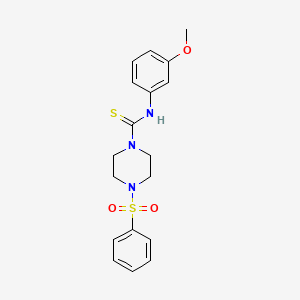
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. It has been found to have potential therapeutic applications in various diseases including chronic pain, inflammation, and cancer. In
Mecanismo De Acción
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β, and the formation of pores in the cell membrane, which can lead to cell death. N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, cell death, and cytokine release.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in models of inflammation. It has also been shown to reduce the proliferation and migration of cancer cells in breast and lung cancer models. In addition, it has been found to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its specificity for the P2X7 receptor, which allows for targeted effects on inflammation, cancer, and neuroprotection. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to investigate its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)quinoline-4-carboxaldehyde. This intermediate is then reacted with isobutylamine and ammonium acetate in the presence of acetic acid to form N-isobutyl-2-(2-thienyl)quinoline-4-carboxamide. The final step involves the reduction of the carboxamide group using lithium aluminum hydride to form N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have analgesic effects in chronic pain models, anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease, and anti-cancer effects in breast and lung cancer models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPPBVXRCBCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)



![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)

![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)


![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)